2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(dimethylcarbamoyl)triazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-10(2)7(14)5-3-11(9-8-5)4-6(12)13/h3H,4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVREGHQUXPYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505149-43-8 | |
| Record name | 2-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid involves several steps. One common method includes the reaction of 4-amino-1,2,3-triazole with dimethylcarbamoyl chloride to form the intermediate 4-(dimethylcarbamoyl)-1,2,3-triazole. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the carbamoyl group.
Scientific Research Applications
2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The dimethylcarbamoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved are still under investigation, but it is believed that the compound can disrupt key biological processes in microbial cells .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and properties of 2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid with analogs from the evidence:
*Exact triazole type unspecified for the target compound; analogs include both 1,2,3- and 1,2,4-triazoles.
Physicochemical Properties
- Polarity and Solubility : The dimethylcarbamoyl group in the target compound likely increases polarity compared to methyl () or bromo () substituents, enhancing water solubility. However, steric bulk from dimethylcarbamoyl may reduce solubility relative to smaller groups like formyl ().
- Acidity : The acetic acid moiety (pKa ~2.5–4.5) is influenced by substituents. Electron-withdrawing groups (e.g., bromo in ) lower pKa, increasing acidity, while electron-donating groups (e.g., methyl in ) raise pKa .
- Thermal Stability : Compounds with bulky substituents (e.g., 3,5-dimethyl in ) exhibit higher thermal stability due to reduced molecular motion.
Biological Activity
2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid is a compound that features a triazole ring, known for its diverse biological activities. The triazole moiety has been extensively studied due to its potential in medicinal chemistry, particularly for its anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and including data tables for clarity.
Chemical Structure and Synthesis
The compound's structure is characterized by a triazole ring substituted with a dimethylcarbamoyl group and an acetic acid moiety. Its synthesis typically involves reactions that introduce the triazole ring and subsequent functionalization to achieve the desired substituents.
Anticancer Activity
Studies have demonstrated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising results against various cancer cell lines. A notable study synthesized several triazole derivatives and evaluated their anticancer activity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines using MTT assays. The results indicated that certain derivatives exhibited potent antiproliferative effects by inducing apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Research into related compounds has shown that they can effectively inhibit bacterial growth. For example, compounds with similar structures were tested against Mycobacterium tuberculosis and demonstrated varying degrees of activity, with some exhibiting IC50 values comparable to established antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented in multiple studies. These compounds can modulate inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of 1,2,4-triazole derivatives, including this compound. The evaluation involved testing these compounds against various cancer cell lines. The results showed that one particular derivative exhibited an IC50 value of 15 µM against MCF-7 cells, indicating strong anticancer potential .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of triazole derivatives against a range of bacterial strains. The results revealed that certain compounds had minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as effective antimicrobial agents .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid, and how do their conditions impact yield and scalability?
- Methodology : The compound can be synthesized via triazole N-alkylation, where dimethylacetamide dimethyl acetal is condensed with primary amides under reflux in solvents like DMF or acetonitrile. Continuous-flow synthesis (e.g., using microreactors) offers improved sustainability and scalability compared to batch methods, with yields up to 85% under optimized flow rates and temperatures . Key parameters include catalyst choice (e.g., acidic/basic conditions) and solvent selection to minimize side reactions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology : High-performance liquid chromatography with diode-array detection (HPLC-DAD) is recommended for purity assessment, while nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural features like the triazole ring and dimethylcarbamoyl group. Mass spectrometry (MS) validates molecular weight, and Fourier-transform infrared (FTIR) identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How do temperature and solvent systems influence the stability of this compound during synthesis?
- Methodology : Stability studies show that temperatures above 80°C in polar aprotic solvents (e.g., DMSO) risk decomposition of the triazole moiety. Optimal storage conditions involve inert atmospheres (N₂/Ar) at 4°C in amber vials to prevent photodegradation. pH control (neutral to mildly acidic) during synthesis minimizes hydrolysis of the carbamoyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using different alkylation agents or catalysts?
- Methodology : Systematic variation of alkylation agents (e.g., methyl iodide vs. benzyl bromide) and catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) should be paired with kinetic studies to identify rate-determining steps. For example, bulky alkylating agents may require longer reaction times (24+ hours) but reduce side-product formation. Statistical tools like Design of Experiments (DoE) can optimize parameters and reconcile discrepancies in yield data .
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in novel reactions (e.g., cycloadditions or functionalization)?
- Methodology : Density functional theory (DFT) calculations can model transition states for triazole-mediated reactions, such as Huisgen cycloadditions. Molecular dynamics simulations predict solvation effects, while cheminformatics tools (e.g., RDKit) analyze substituent effects on electronic properties. Integration with experimental data via ICReDD’s reaction path search methods accelerates discovery .
Q. What strategies enable selective functionalization of the triazole and carboxylic acid groups for enhanced bioactivity?
- Methodology : The carboxylic acid can be esterified or amidated using carbodiimide coupling agents (e.g., EDC/HOBt), while the triazole’s N-2 position is amenable to alkylation or click chemistry. For bioactivity optimization, introduce substituents like thiophene or morpholine via Suzuki-Miyaura cross-coupling, followed by in vitro assays to evaluate pharmacokinetic properties .
Q. How can high-throughput screening (HTS) be applied to study the compound’s interactions with biological targets?
- Methodology : Use fluorescence polarization assays or surface plasmon resonance (SPR) to screen against enzyme targets (e.g., kinases). Libraries of derivatives can be synthesized via parallel synthesis in 96-well plates, with LC-MS/MS monitoring reaction progress. Machine learning models (e.g., random forests) correlate structural features with activity data .
Q. What experimental approaches validate the mechanism of cyclocondensation reactions involving this compound?
- Methodology : Isotopic labeling (e.g., ¹⁵N-triazole) combined with in-situ IR spectroscopy tracks intermediate formation. Kinetic isotope effects (KIE) and Hammett plots elucidate whether the rate-determining step involves nucleophilic attack or proton transfer. X-ray crystallography of intermediates confirms structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
